

Commercial Suppliers and Technical Data for 3-Fluoro-5-iodopyridine

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Compound of Interest

Compound Name: 3-Fluoro-5-iodopyridine

Cat. No.: B1320037

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For researchers, scientists, and professionals in drug development, **3-Fluoro-5-iodopyridine** is a key heterocyclic building block. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. This technical guide provides an overview of commercial suppliers, key technical data, and a representative synthetic application.

Commercial Availability

A range of chemical suppliers offer **3-Fluoro-5-iodopyridine**, typically with purities of 95% or higher. The compound is available in various quantities to suit both research and development needs.

Physicochemical Properties

The table below summarizes the key quantitative data for **3-Fluoro-5-iodopyridine**, compiled from various suppliers.

Property	Value	Source(s)
CAS Number	757950-13-3	[1][2][3][4][5][6]
Molecular Formula	C5H3FIN	[1][2][4][5][6]
Molecular Weight	~222.99 g/mol	[2][3][5][6]
Purity	95% - 97%	[1][2][4][5]
Melting Point	32-35 °C	
Boiling Point	196.2 °C at 760 mmHg	[7]
Density	2.046 g/cm ³	[7]
Refractive Index	1.599	[7]
Flash Point	72.5 °C	[7]
Storage Conditions	2-8°C, protect from light, inert atmosphere	[3][6]

Synthetic Applications and Experimental Protocols

3-Fluoro-5-iodopyridine is frequently utilized in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, where the iodine atom is readily displaced. The fluorine atom can also be used to modulate the electronic properties of the target molecule or serve as a site for further functionalization.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using **3-Fluoro-5-iodopyridine** as the starting material.

Materials:

- **3-Fluoro-5-iodopyridine**
- Arylboronic acid

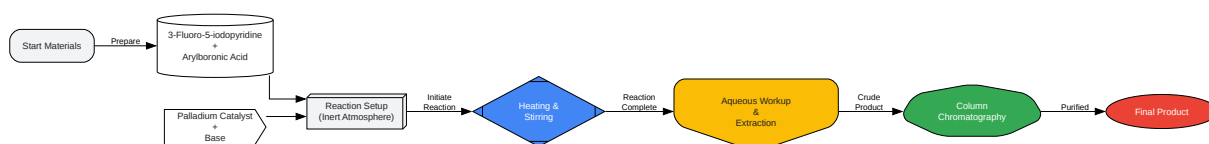
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., 1,4-dioxane, toluene, DMF)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and purification equipment

Procedure:

- To a dry reaction flask, add **3-Fluoro-5-iodopyridine** (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
- Purge the flask with an inert gas for 10-15 minutes.
- Add the palladium catalyst (0.05-0.1 equivalents) to the flask.
- Add the degassed solvent to the flask.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualization of a Synthetic Workflow

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction involving **3-Fluoro-5-iodopyridine**.

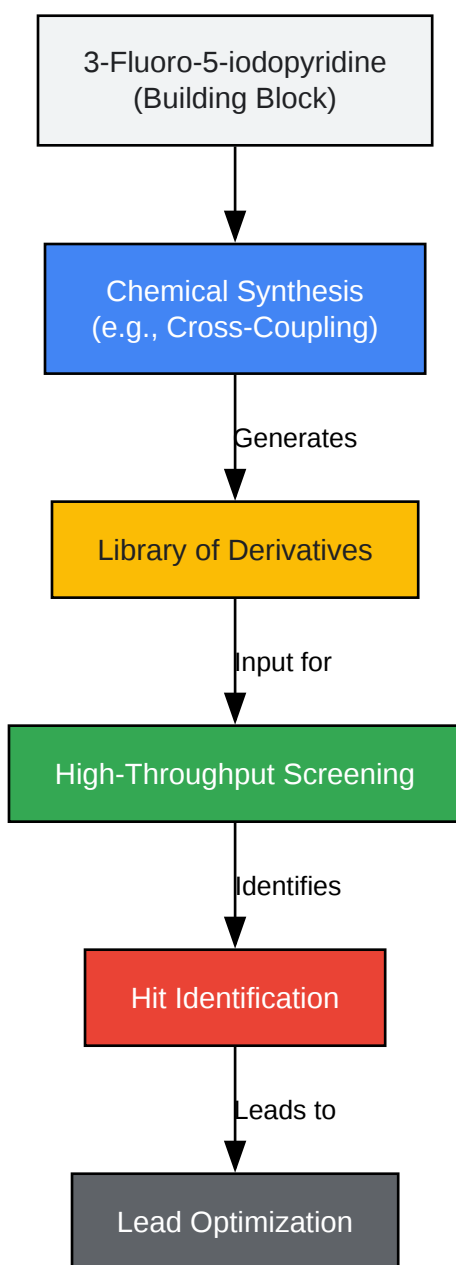


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A generalized workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship in Drug Discovery

The use of building blocks like **3-Fluoro-5-iodopyridine** in drug discovery often follows a logical progression from initial synthesis to biological evaluation.



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Logical progression from a chemical building block to lead optimization in drug discovery.

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